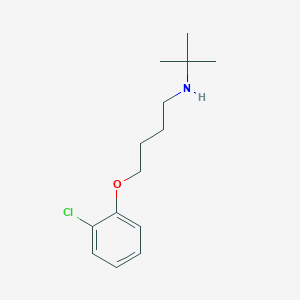![molecular formula C19H24O3 B4978265 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B4978265.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders. It has also been used to study the role of β2-adrenergic receptors in cardiovascular diseases, such as hypertension and heart failure.
Wirkmechanismus
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it blocks the action of β2-adrenergic receptors. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, they cause bronchodilation, vasodilation, and an increase in cardiac output. By blocking the action of these receptors, 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 can reduce the symptoms of respiratory and cardiovascular diseases.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 has been shown to have various biochemical and physiological effects. It can reduce airway hyperresponsiveness and inflammation in patients with asthma and chronic obstructive pulmonary disease. It can also reduce blood pressure and improve cardiac function in patients with hypertension and heart failure. However, it can also cause side effects, such as bradycardia and hypotension, in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific role of these receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged experiments. However, it also has some limitations. It can cause off-target effects, such as the blockade of other adrenergic receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
For the use of 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 include the study of its role in cancer progression and the development of more selective β2-adrenergic receptor antagonists.
Synthesemethoden
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 can be synthesized using various methods, including the reduction of 1-(3,4-dimethoxyphenyl)-2-(2-hydroxyethoxy)ethane with lithium aluminum hydride, followed by alkylation with 4-ethoxyphenol and 3-chloropropyl bromide. The resulting product is then treated with ethylmagnesium bromide to form 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551.
Eigenschaften
IUPAC Name |
1-ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-16-8-5-6-9-19(16)22-15-7-14-21-18-12-10-17(11-13-18)20-4-2/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJSSUSUFDPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)

![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4978218.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)

![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)